4-Hydroxy Ibrutinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Ibrutinib is a derivative of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). Ibrutinib is widely used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The addition of a hydroxyl group to Ibrutinib enhances its solubility and potentially modifies its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ibrutinib involves the hydroxylation of Ibrutinib. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions: 4-Hydroxy Ibrutinib undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Ibrutinib.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Ibrutinib.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4-Hydroxy Ibrutinib has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
4-Hydroxy Ibrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of Bruton’s tyrosine kinase (BTK). This binding inhibits the enzymatic activity of BTK, leading to the disruption of B-cell receptor signaling pathways. This inhibition results in decreased proliferation and survival of malignant B-cells .
類似化合物との比較
Acalabrutinib: Another BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tirabrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: A BTK inhibitor with enhanced potency and fewer side effects compared to Ibrutinib.
Uniqueness of 4-Hydroxy Ibrutinib: The addition of a hydroxyl group to Ibrutinib enhances its solubility and may improve its pharmacokinetic profile, making it a potentially more effective therapeutic agent .
特性
分子式 |
C25H24N6O3 |
---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
1-[3-[4-amino-3-[4-(4-hydroxyphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(33)30-13-3-4-17(14-30)31-25-22(24(26)27-15-28-25)23(29-31)16-5-9-19(10-6-16)34-20-11-7-18(32)8-12-20/h2,5-12,15,17,32H,1,3-4,13-14H2,(H2,26,27,28) |
InChIキー |
HJAGSCLKIGHKCE-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=C(C=C5)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。